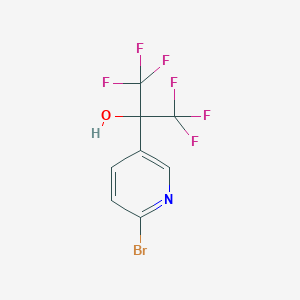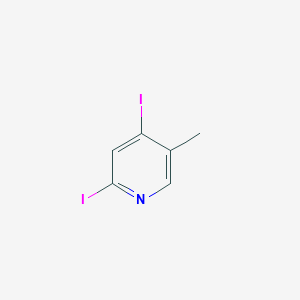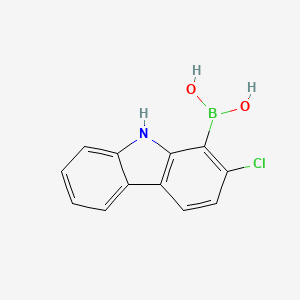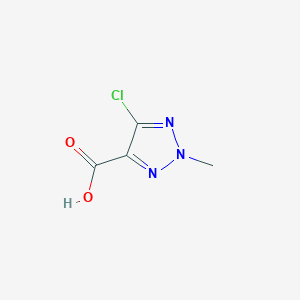
2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone is a chemical compound that features a bromine atom, a pyrimidinyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(pyrimidin-2-yl)phenyl ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized products like carboxylic acids.
- Reduced products like alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone involves its interaction with biological targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidinyl group can enhance binding affinity through hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-phenylethanone: Lacks the pyrimidinyl group, making it less specific in biological applications.
2-Bromo-1-(4-(1-pyrrolidinyl)phenyl)ethanone: Contains a pyrrolidinyl group instead of a pyrimidinyl group, which alters its reactivity and biological activity.
Uniqueness: 2-Bromo-1-(4-(pyrimidin-2-yl)phenyl)ethanone is unique due to the presence of the pyrimidinyl group, which enhances its specificity and binding affinity in biological systems. This makes it a valuable compound in medicinal chemistry and biochemical research .
Eigenschaften
Molekularformel |
C12H9BrN2O |
|---|---|
Molekulargewicht |
277.12 g/mol |
IUPAC-Name |
2-bromo-1-(4-pyrimidin-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H9BrN2O/c13-8-11(16)9-2-4-10(5-3-9)12-14-6-1-7-15-12/h1-7H,8H2 |
InChI-Schlüssel |
NSGWKLADZCNJFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)


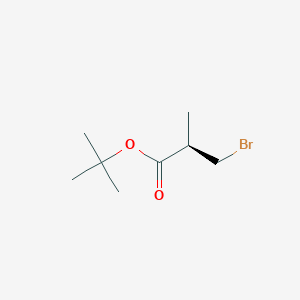
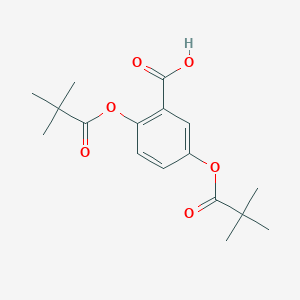
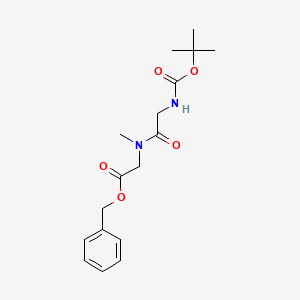
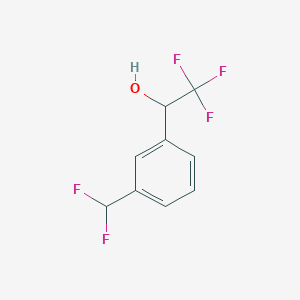
![1,6-Diazaspiro[3.3]heptan-2-one](/img/structure/B12966064.png)
